4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine

Vue d'ensemble

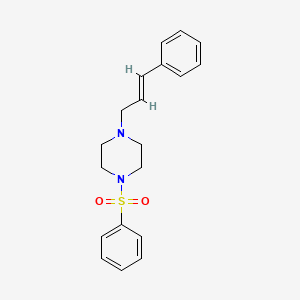

Description

1-(Benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperazine ring, which is further substituted with a phenylprop-2-enyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Step 1: Piperazine is reacted with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form 1-(benzenesulfonyl)piperazine.

Step 2: The intermediate 1-(benzenesulfonyl)piperazine is then reacted with cinnamyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinyl derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological and psychiatric disorders. Its unique structure allows for interactions with various biological targets, which may lead to significant pharmacological effects.

- Antidepressant Activity : Similar compounds have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.

- Antiviral Potential : Analogues of piperazine derivatives have demonstrated inhibitory effects against viruses, including chikungunya virus (CHIKV) .

Materials Science

The unique structural features of 4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine make it a candidate for developing novel materials with specific electronic or optical properties. Research into its application in materials science is ongoing, focusing on how its molecular structure can be utilized to create advanced materials.

Biological Studies

The compound is utilized in studies exploring its interactions with biological targets, such as receptors or enzymes. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic benefits.

Case Studies and Research Findings

Research has demonstrated that derivatives of this compound exhibit significant binding affinities towards dopamine and serotonin transporters, indicating potential applications in treating mood disorders . Additionally, studies have shown that modifications to the side chains can enhance biological activity and selectivity towards specific targets .

In one notable study, compounds structurally related to this compound were synthesized and evaluated for their ability to inhibit viral replication. The findings suggested that certain structural modifications could significantly increase antiviral efficacy .

Mécanisme D'action

The mechanism of action of 4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(Benzenesulfonyl)piperazine: Lacks the phenylprop-2-enyl group, making it less complex.

4-[(E)-3-Phenylprop-2-enyl]piperazine: Lacks the benzenesulfonyl group, resulting in different chemical properties.

Uniqueness

1-(Benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both the benzenesulfonyl and phenylprop-2-enyl groups, which confer distinct chemical and biological properties

Activité Biologique

4-(3-Phenylprop-2-enyl)-1-(phenylsulfonyl)piperazine is a complex organic compound notable for its unique structural features, including a piperazine ring, a phenylsulfonyl group, and a propenyl side chain. This combination of functional groups suggests potential biological activity, particularly in pharmacological contexts. Despite the lack of extensive literature directly addressing this compound's specific biological mechanisms, related studies provide insights into its potential applications and interactions.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Piperazine Ring : A six-membered heterocyclic ring containing two nitrogen atoms.

- Phenylsulfonyl Group : A functional group that may enhance solubility and reactivity.

- Propenyl Side Chain : This moiety contributes to the compound's potential reactivity and biological interactions.

Biological Activity

This compound exhibits significant biological activity, particularly in the realm of pharmacology. The following areas highlight its potential effects:

The precise mechanism of action for this compound remains largely undefined. However, it is hypothesized that:

- Binding Affinity : The phenylprop-2-enyl group may enhance binding to hydrophobic pockets in target proteins, while the phenylsulfonyl group could engage in hydrogen bonding or electrostatic interactions with active sites.

- Receptor Modulation : Interaction studies suggest that this compound may modulate the activity of various receptors or enzymes, potentially influencing pathways involved in neurological disorders or infections.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1-(Phenylsulfonyl)piperazine | Piperazine with phenylsulfonamide | Antidepressant potential | Lacks propenyl side chain |

| 4-(3-Chlorophenyl)prop-2-enyloxy-piperazine | Piperazine with chlorophenyloxy group | Potential neuroactivity | Different substituent on piperazine |

| 4-(2-Methylphenoxy)prop-2-enyloxy-piperazine | Piperazine with methylphenoxy group | Neurotransmitter modulation | Methyl substitution alters properties |

The unique combination of the propenyl side chain and sulfonamide functionality distinguishes this compound from other compounds, enhancing its biological activity and pharmacological profile.

Case Studies and Research Findings

While direct case studies specifically involving this compound are scarce, related research provides insight into its potential applications:

- Neurotransmitter Interaction Studies : Research on similar piperazine derivatives has indicated their ability to bind selectively to dopamine and serotonin transporters, suggesting that modifications in the side chains can significantly alter their pharmacological profiles .

- Antimicrobial Efficacy : Studies on related chalcone derivatives have documented their efficacy against multidrug-resistant bacteria, indicating that compounds with similar structural motifs may also exhibit antimicrobial properties .

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-24(23,19-11-5-2-6-12-19)21-16-14-20(15-17-21)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEXJEPWVDBYLA-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.